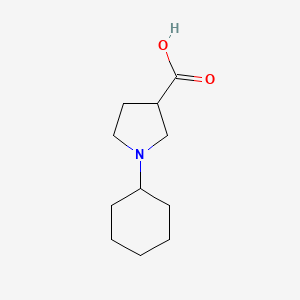
4-(3-氯苯基)-4-甲基哌啶-2,6-二酮
描述
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物在有机合成中是一种用途广泛的中间体。其结构允许进行各种化学修饰,使其适用于合成各种有机分子。例如,哌啶部分是药物中常见的结构单元,因为它能够调节药代动力学特性 .
药物开发
在药物研究中,4-(3-氯苯基)-4-甲基哌啶-2,6-二酮可用于开发新药。其结构类似于哌嗪,哌嗪是帕金森病和阿尔茨海默病等疾病药物中的核心结构 。它可能用于为这些神经退行性疾病创建新的治疗方法。
材料科学
由于存在氯苯基,该化合物可用于材料科学,特别是在有机半导体的合成中。这些材料对于开发有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) 至关重要 .
抗菌剂
研究表明哌啶衍生物具有抗菌活性。因此,4-(3-氯苯基)-4-甲基哌啶-2,6-二酮可能是开发新的抗菌和抗真菌剂的候选药物,以解决日益严重的抗生素耐药性问题 .
神经药理学
鉴于其结构与精神活性哌嗪衍生物相似,4-(3-氯苯基)-4-甲基哌啶-2,6-二酮可能因其对中枢神经系统潜在的影响而被研究,这可能导致神经药理学的新见解 .
作用机制
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .
Pharmacokinetics
A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .
生化分析
Biochemical Properties
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.
Cellular Effects
The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . This disruption can affect various cellular processes, including apoptosis and autophagy.
Molecular Mechanism
At the molecular level, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria . This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress . These effects can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death . Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.
Metabolic Pathways
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.
Transport and Distribution
The transport and distribution of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.
属性
IUPAC Name |
4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


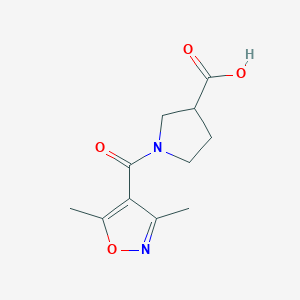
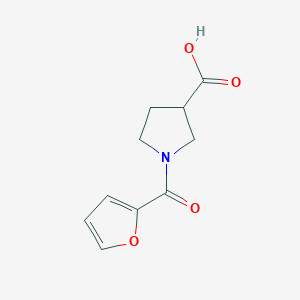
![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)
![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)


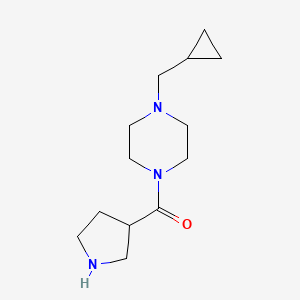
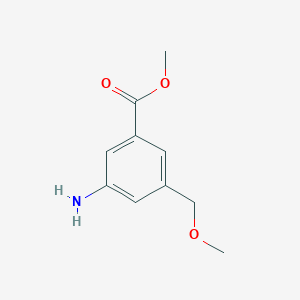
![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
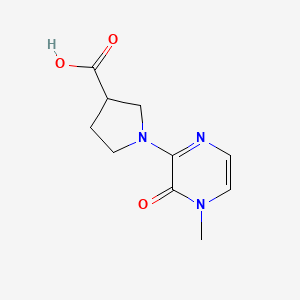
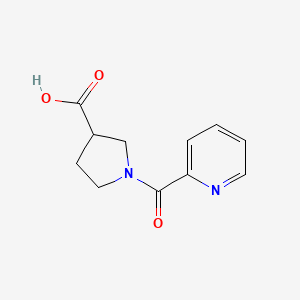
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)
